3-Hydroxy-OPC8-CoA
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Overview
Description
3-Hydroxy-OPC8-CoA is a polyol.
Scientific Research Applications
Biosynthesis of Platform Chemicals
3-Hydroxypropionic acid (3-HP), which is related to 3-Hydroxy-OPC8-CoA, is an important platform chemical with a wide range of applications. Research has explored the biosynthesis of 3-HP in cyanobacteria like Synechocystis sp. PCC 6803, demonstrating the potential for photosynthetic production directly from sunlight and CO2. This method optimizes various genetic and cultivation aspects to enhance 3-HP production, highlighting an eco-friendly and sustainable approach to chemical production (Wang et al., 2016).
Engineering Yeast for Production
Another application involves engineering yeast like Saccharomyces cerevisiae for producing 3-HP. By altering the availability of precursors like malonyl-CoA and coupling production with an increased NADPH supply, researchers have substantially improved 3-HP production, showing yeast's potential as a bio-based cell factory for 3-HP and related chemicals (Chen et al., 2014).
Methanol to 3-HP Conversion
The use of Methylobacterium extorquens AM1 for converting methanol into 3-HP represents another innovative application. This process involves constructing a malonyl-CoA pathway and optimizing gene expression, demonstrating a novel approach to producing 3-HP from alternative carbon feedstocks (Yang et al., 2017).
Industrial and Material Applications
3-HP is also a precursor for various industrial applications, including the production of biodegradable plastics like poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Research into Escherichia coli strains has enabled direct synthesis of these plastics from unrelated carbon sources, marking a significant step towards the industrial application of bio-based plastics (Srirangan et al., 2016).
Properties
Molecular Formula |
C39H64N7O19P3S |
---|---|
Molecular Weight |
1059.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
InChI |
InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1 |
InChI Key |
PDDHCVXPABQISO-PTAVJDKESA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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